molecular formula C18H17N5S B2921391 3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 1002414-82-5

3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B2921391
CAS No.: 1002414-82-5
M. Wt: 335.43
InChI Key: ARFWYRTYPQQCAW-UHFFFAOYSA-N
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Description

3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C18H17N5S and its molecular weight is 335.43. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing pyrazole derivatives, including compounds structurally related to the one . These synthesis processes often involve the reaction of specific precursors to yield a range of compounds with potential biological activities. For instance, the synthesis of pyrazole derivatives has been achieved through reactions yielding compounds with antitumor, antifungal, and antibacterial properties. These syntheses are characterized using techniques such as FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography, providing detailed insights into the compounds' structures and potential functionalities (Titi et al., 2020).

Biological Activities

The compound and its related derivatives have been investigated for a range of biological activities. Studies have shown that these compounds exhibit promising antitumor, antibacterial, and antifungal effects. The origin of these biological activities has been traced back to the compounds' molecular structures, with theoretical calculations supporting these findings. Research into pyrazole derivatives has highlighted their potential as pharmacophore sites for developing new therapeutic agents targeting cancer and microbial infections (Titi et al., 2020).

Properties

IUPAC Name

5-methyl-2-[6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-10-4-6-13(7-5-10)15-12(3)24-18-16(15)17(20-9-21-18)23-14(19)8-11(2)22-23/h4-9H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFWYRTYPQQCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NC=NC(=C23)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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